Indo-1 AM
Description
Structure
2D Structure
Properties
IUPAC Name |
acetyloxymethyl 2-[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51N3O22/c1-28-7-11-39(49(19-43(56)68-23-63-29(2)51)20-44(57)69-24-64-30(3)52)41(15-28)61-13-14-62-42-18-35(37-16-34-8-9-36(17-38(34)48-37)47(60)72-27-67-33(6)55)10-12-40(42)50(21-45(58)70-25-65-31(4)53)22-46(59)71-26-66-32(5)54/h7-12,15-18,48H,13-14,19-27H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWBRCOBJNWRLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=CC4=C(N3)C=C(C=C4)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51N3O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150236 | |
| Record name | Indo-1 pentaacetoxymethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1009.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112926-02-0 | |
| Record name | (Acetyloxy)methyl 2-[4-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]-3-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112926-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indo-1 pentaacetoxymethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112926020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indo-1 pentaacetoxymethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Fundamental Principles of Indo 1 Am for Calcium Measurement
Mechanism of Action of Indo-1 AM
The function of this compound as a calcium sensor is a two-stage process that begins once the compound enters the cell.
Acetoxymethyl (AM) Ester Hydrolysis by Intracellular Esterases
In its initial, esterified state, this compound is permeable to cell membranes but does not bind calcium or fluoresce in response to it. After diffusing across the cell membrane into the cytosol, the molecule encounters ubiquitous intracellular enzymes called non-specific esterases. interchim.frthermofisher.com These enzymes catalyze the hydrolysis of the acetoxymethyl ester groups, cleaving them from the core Indo-1 structure. caymanchem.commedchemexpress.com This enzymatic reaction converts the lipid-soluble this compound into its polar, membrane-impermeable free acid form. wikipedia.orgtechnion.ac.il This "de-esterification" is crucial as it effectively traps the indicator within the cell's cytoplasm, preventing it from leaking out. youtube.com This trapping mechanism ensures a stable intracellular concentration of the indicator for the duration of an experiment. The hydrolysis process also releases byproducts, including formaldehyde (B43269) and acetic acid. thermofisher.com It is important to note that high levels of esterase activity in the extracellular space, as found in some in vivo environments, can prematurely cleave the AM esters and prevent the probe from entering cells. nih.gov
Calcium Binding and Conformational Changes of De-esterified Indo-1
The de-esterified Indo-1 molecule is the active calcium sensor. It functions as a chelator, a molecule capable of forming strong, reversible bonds with metal ions. Indo-1's structure is based on a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) core, which forms a high-affinity binding site for divalent cations, showing particular selectivity for Ca²⁺. The binding of a calcium ion induces a significant change in the three-dimensional conformation of the Indo-1 molecule. nih.govnih.govembopress.org This structural rearrangement is the fundamental basis for its use as a ratiometric indicator, as it directly alters the fluorophore's electronic properties and, consequently, its fluorescence emission spectrum. The dissociation constant (Kd) of the Indo-1 and calcium complex is approximately 230-250 nM, making it highly sensitive to the typical physiological range of intracellular calcium concentrations. aatbio.com However, this value can be higher in the intracellular environment. nih.gov
Ratiometric Fluorescence Detection with Indo-1
Indo-1 is classified as a ratiometric indicator, a feature that allows for highly accurate and quantitative measurements. This is because calcium binding causes a shift in the fluorescence emission wavelength, rather than a simple change in intensity at a single wavelength.
Wavelength Shifts upon Calcium Binding
When excited with ultraviolet (UV) light, typically around 350-355 nm, Indo-1 exhibits a dual-emission profile that is dependent on its calcium-binding state. thermofisher.com In the absence of bound calcium, the molecule's fluorescence emission peaks at a longer wavelength, approximately 475-485 nm. caymanchem.comwikipedia.orgthermofisher.com Upon binding to calcium, the emission spectrum shifts to a shorter wavelength, with a new peak appearing around 400-410 nm. caymanchem.comwikipedia.orgthermofisher.com This distinct, calcium-dependent spectral shift allows for the simultaneous detection of both the calcium-free and calcium-bound populations of the indicator.
| Indo-1 State | Excitation Wavelength (nm) | Emission Maximum (nm) |
| Calcium-Free | ~355 | ~475-485 caymanchem.comwikipedia.orgthermofisher.com |
| Calcium-Bound | ~355 | ~400-410 caymanchem.comwikipedia.orgthermofisher.com |
Ratio Calculation for Intracellular Calcium Concentration ([Ca²⁺]i)
The intracellular calcium concentration can be precisely calculated by taking the ratio of the fluorescence intensities measured at the two emission peaks (e.g., 400 nm and 475 nm). The standard formula for this calculation is the Grynkiewicz equation: nih.gov
[Ca²⁺]i = Kd × [(R - Rmin) / (Rmax - R)] × β
Where:
[Ca²⁺]i represents the intracellular free calcium concentration.
Kd is the dissociation constant of the Indo-1/Ca²⁺ complex. nih.gov
R is the experimentally measured ratio of the fluorescence intensities (e.g., Intensity₄₀₀ₙₘ / Intensity₄₇₅ₙₘ). nih.gov
Rmin is the ratio in a calcium-depleted state (zero calcium). nih.gov
Rmax is the ratio in a calcium-saturated state. nih.gov
β is the ratio of the fluorescence intensity of the calcium-free indicator to the calcium-bound indicator at the denominator wavelength (e.g., 475 nm). nih.gov
Accurate determination of these parameters, particularly Rmin and Rmax, often requires an in situ calibration procedure at the end of an experiment.
Minimization of Artifacts through Ratiometric Analysis
The ratiometric approach provides a significant advantage over single-wavelength indicators by correcting for several potential experimental artifacts. youtube.comthermofisher.com By calculating a ratio, the measurement becomes largely independent of variables that can affect fluorescence intensity but not the spectral shape. This self-referencing nature minimizes errors arising from: youtube.comthermofisher.com
Uneven Dye Loading: Variations in indicator concentration between different cells.
Cell Thickness: Differences in the path length of the excitation light through the cell.
Photobleaching: A gradual reduction in fluorescence intensity due to light-induced damage to the fluorophore.
Dye Leakage: Slow extrusion of the indicator from the cell over time.
Excitation Source Fluctuations: Instability in the intensity of the excitation lamp or laser.
This robust method of analysis makes Indo-1 an ideal probe for quantitative applications such as flow cytometry and fluorescence microscopy, where it provides reliable and reproducible data on intracellular calcium signaling. thermofisher.comthermofisher.com
Binding Affinity and Sensitivity of Indo-1
The sensitivity of a fluorescent indicator to its target ion is fundamentally determined by its binding affinity. In the case of Indo-1, its affinity for calcium ions (Ca²⁺) is high, making it particularly well-suited for detecting the low concentrations and rapid changes characteristic of intracellular calcium signaling.
The dissociation constant (K_d) represents the concentration of an ion at which half of the indicator molecules are bound to that ion. A lower K_d signifies a higher binding affinity. For Indo-1, the K_d for Ca²⁺ is in the low nanomolar range, which is ideal for measuring typical resting and elevated cytosolic calcium levels.
Various studies have reported K_d values for Indo-1, which can be influenced by factors such as pH, temperature, and the intracellular environment. nih.govnih.gov Generally, the accepted K_d is approximately 230-250 nM. aatbio.comhellobio.comabcam.comabcam.combdbiosciences.com This high affinity allows the dye to respond to subtle fluctuations in intracellular calcium. aatbio.com For example, research on rat ventricular cells demonstrated that the K_d is sensitive to temperature and the method of pH management during calibration. nih.gov
Table 1: Reported Dissociation Constants (K_d) for Indo-1
| K_d Value (nM) | Context/Source | Citation |
|---|---|---|
| ~230 | High calcium-binding affinity | aatbio.comabcam.comabcam.com |
| 250 | At ionic strengths near 0.10-0.15 M | hellobio.combdbiosciences.com |
This interactive table provides a summary of the dissociation constant of Indo-1 for calcium as reported in various research contexts.
Indo-1 is recognized for its rapid response kinetics, enabling the detection of transient and swift changes in intracellular calcium concentrations. nih.govaatbio.com Its high affinity (K_d ~230 nM) makes it highly sensitive to these fluctuations. aatbio.com This responsiveness is crucial for studying cellular events that involve rapid calcium signaling, such as muscle contraction, neurotransmission, and spontaneous action potentials in pacemaker cells. nih.govresearchgate.net
The brightness of the indicator is sufficient to allow for measurements at intracellular concentrations that are unlikely to cause significant buffering of calcium ions, which could otherwise dampen or slow down the natural calcium transients. thermofisher.comthermofisher.comthermofisher.com This ensures that the measurements reflect the true physiological dynamics of calcium within the cell.
Spectroscopic Characteristics Relevant for Research Applications
The primary advantage of Indo-1 as a calcium indicator lies in its ratiometric properties, which are a direct result of its spectroscopic characteristics. Unlike single-wavelength indicators, Indo-1 exhibits a shift in its fluorescence emission spectrum upon binding to Ca²⁺, allowing for a more accurate and robust measurement that is less susceptible to experimental artifacts. thermofisher.com
When excited by a single ultraviolet (UV) light source, typically around 350-355 nm, Indo-1 displays a dual-emission spectrum that changes with calcium concentration. nih.govaatbio.comfluorofinder.com
Calcium-Free State: In the absence of calcium, Indo-1 has a maximal fluorescence emission at approximately 475-485 nm. aatbio.comabcam.combdbiosciences.comthermofisher.comfluorofinder.com
Calcium-Bound State: Upon binding to calcium ions, the emission maximum shifts significantly to a shorter wavelength, around 400-410 nm. aatbio.comabcam.combdbiosciences.comthermofisher.comfluorofinder.com
This spectral shift is the basis for ratiometric measurement, where the ratio of fluorescence intensities at the two emission wavelengths (e.g., 405 nm / 485 nm) is calculated. nih.govnyu.edu This ratio is directly proportional to the intracellular calcium concentration and minimizes issues like uneven dye loading, photobleaching, and variations in cell thickness. thermofisher.com In addition to the emission shift, there is also a less commonly used shift in the excitation spectrum, from about 346-349 nm in the calcium-free state to 330-331 nm when bound to calcium. abcam.comabcam.combdbiosciences.com
Table 2: Spectroscopic Properties of Indo-1
| State | Excitation Max (nm) | Emission Max (nm) | Citation |
|---|---|---|---|
| Calcium-Free | ~346 - 349 | ~475 - 485 | abcam.comabcam.combdbiosciences.comthermofisher.com |
This interactive table summarizes the excitation and emission maxima for Indo-1 in its calcium-free and calcium-bound forms.
The quantum yield of a fluorophore is a measure of its fluorescence efficiency. While specific absolute quantum yield values for Indo-1 are not always detailed in basic product information, it is known that the fluorescence intensity of Indo-1 increases upon binding to Ca²⁺. abcam.comabcam.com
Research involving Indo-1 derivatives has shown that their relative fluorescence quantum yields are comparable to that of the parent Indo-1 compound. nih.gov The method for determining this involves comparing the integrated fluorescence intensity of the derivative with a standard (in this case, Indo-1 itself) across the emission spectrum (e.g., 385–650 nm) and normalizing by their respective absorbance at the excitation wavelength. nih.gov This suggests that the brightness and efficiency of the dye are maintained and are sufficient for sensitive detection in research applications.
Methodological Considerations for Research Applications of Indo 1 Am
Cell Loading Protocols and Optimization Strategies
The process of introducing Indo-1 AM into living cells requires meticulous attention to detail. The lipophilic AM ester group allows the dye to permeate the cell membrane. Once inside, intracellular esterases cleave the AM group, trapping the now hydrophilic and calcium-sensitive Indo-1 molecule in the cytoplasm. biotium.combu.edu Optimizing this loading process is paramount for achieving adequate signal-to-noise ratios while minimizing cellular stress.
Proper preparation of this compound solutions is the foundational step for successful cell loading. High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions due to the moisture sensitivity of AM esters. biotium.combdbiosciences.com
Stock Solution: A stock solution is typically prepared by dissolving this compound powder in anhydrous DMSO to a concentration ranging from 1 mM to 5 mM. aatbio.comabpbio.combdbiosciences.com These stock solutions should be stored in small, single-use aliquots at -20°C, desiccated, and protected from light to prevent degradation and moisture contamination. bdbiosciences.comthermofisher.com It is often recommended to use a fresh vial of dye for each experiment or, if using a stock solution, to use it within a week of reconstitution. bdbiosciences.com
Working Solution: On the day of the experiment, the stock solution is thawed to room temperature and diluted into a physiological buffer (e.g., Hanks and Hepes buffer or a cell culture medium) to a final working concentration. aatbio.com The optimal working concentration is cell-type dependent and must be determined empirically, but typically falls within the range of 1-10 µM. bdbiosciences.comresearchgate.net For most cell lines, a final concentration of 4-5 μM is a recommended starting point. aatbio.com It is crucial to use the lowest possible dye concentration that yields a sufficient fluorescence signal to avoid issues like dye toxicity and calcium buffering. bdbiosciences.comnih.gov
| Parameter | Recommended Range/Value | Source(s) |
| Stock Solution Solvent | Anhydrous DMSO | biotium.combdbiosciences.com |
| Stock Solution Concentration | 1 mM - 5 mM | aatbio.comabpbio.combdbiosciences.com |
| Storage Conditions | -20°C, desiccated, protected from light | bdbiosciences.comthermofisher.com |
| Working Solution Concentration | 1 µM - 10 µM (empirically determined) | bdbiosciences.comresearchgate.net |
| Typical Working Concentration | 4 - 5 µM | aatbio.com |
Due to the hydrophobic nature of this compound, it has low solubility in aqueous physiological buffers. To overcome this, a non-ionic surfactant, Pluronic F-127, is often used as a dispersing agent to facilitate its solubilization and improve cell loading efficiency. biotium.comucsd.edu
Pluronic F-127 helps to prevent the aggregation of the dye in the aqueous loading medium, ensuring a more uniform dispersion. abpbio.comucsd.edu A common method involves mixing the this compound DMSO stock solution with a 20% (w/v) Pluronic F-127 solution in DMSO before diluting it into the final loading buffer. abpbio.combiotium.com This typically results in a final Pluronic F-127 concentration of around 0.02% to 0.04%. abpbio.comaatbio.com While beneficial, it is important to note that Pluronic F-127 can affect cellular calcium regulation in some cell types, such as neuronal cells, making it essential to perform appropriate controls. nih.gov Studies have also shown that using lower concentrations of both Pluronic F-127 and DMSO can improve loading efficiency. nih.gov
The conditions under which cells are incubated with this compound significantly impact the final intracellular dye concentration and distribution.
Temperature: Incubation is generally carried out at temperatures ranging from 20°C to 37°C. abpbio.com A temperature of 37°C is commonly used to facilitate rapid dye uptake and de-esterification by cellular esterases. aatbio.comresearchgate.net However, incubating at lower temperatures, such as room temperature, can be advantageous in minimizing the compartmentalization of the dye into organelles. abpbio.combdbiosciences.combiotium.com
Duration: The optimal incubation time varies depending on the cell type and temperature, typically ranging from 15 to 60 minutes. abpbio.combdbiosciences.com For many cell lines, an incubation of 30 to 60 minutes at 37°C is sufficient. aatbio.com Following the loading period, cells are washed to remove extracellular dye and then incubated for an additional 30 minutes to allow for the complete de-esterification of the intracellular this compound. abpbio.combdbiosciences.com This second incubation step is critical, as incomplete hydrolysis results in a fluorescence signal that is not sensitive to calcium, leading to an underestimation of intracellular calcium levels. thermofisher.com
| Parameter | Recommended Range/Value | Rationale | Source(s) |
| Incubation Temperature | 20°C - 37°C | 37°C for faster loading; lower temperatures to reduce compartmentalization. | abpbio.combdbiosciences.com |
| Incubation Duration | 15 - 60 minutes | Varies by cell type; allows for sufficient dye uptake. | abpbio.combdbiosciences.com |
| Post-Loading Incubation | ~30 minutes | Ensures complete de-esterification of the AM ester by intracellular esterases. | abpbio.combdbiosciences.comthermofisher.com |
A common challenge with AM ester dyes is their tendency to accumulate in intracellular organelles, such as mitochondria and the endoplasmic reticulum, rather than remaining exclusively in the cytosol. This compartmentalization can lead to inaccurate measurements of cytosolic calcium.
Several strategies can be employed to mitigate this issue:
Lowering Incubation Temperature: As mentioned, performing the loading process at room temperature instead of 37°C can significantly reduce the sequestration of the dye into organelles. abpbio.combdbiosciences.combiotium.com
Minimizing Dye Concentration: Using the lowest effective concentration of this compound can help limit compartmentalization. bdbiosciences.com
Optimizing Loading Time: Shorter incubation periods may reduce the extent of dye sequestration.
Once this compound is hydrolyzed to its active, membrane-impermeant form, it can be actively extruded from the cell by organic anion transporters. biotium.comaatbio.com This dye leakage can lead to a progressive loss of the fluorescent signal over time.
To counteract this, an organic anion transporter inhibitor such as probenecid (B1678239) can be added to the cell medium during and after dye loading. abpbio.combiotium.com Probenecid works by blocking these transporters, thereby improving the intracellular retention of the dye. aatbio.com Recommended concentrations of probenecid typically range from 1 mM to 2.5 mM. abpbio.comaatbio.com However, it is important to be aware that probenecid can have its own biological effects, including altering calcium signaling pathways, and its use should be carefully controlled for. aatbio.comnih.gov
Quantitative Intracellular Calcium Calibration
A key advantage of ratiometric indicators like Indo-1 is the ability to convert fluorescence ratio values into quantitative intracellular calcium concentrations ([Ca²⁺]i). Indo-1 exhibits a spectral shift upon binding calcium; when excited with UV light (~350 nm), its emission maximum shifts from approximately 475-485 nm in the absence of calcium to around 400-405 nm when saturated with calcium. aatbio.comabpbio.comthermofisher.com The ratio of the fluorescence intensities at these two wavelengths (e.g., 405 nm / 485 nm) is used to determine the calcium concentration.
The relationship between the fluorescence ratio (R) and [Ca²⁺]i is described by the Grynkiewicz equation:
[Ca²⁺]i = K_d * β * [(R - R_min) / (R_max - R)]
To use this equation, several parameters must be determined experimentally:
R_min: The fluorescence ratio in the complete absence of calcium. This is typically measured by treating the cells with a calcium chelator like EGTA in a calcium-free medium, often in the presence of a calcium ionophore (e.g., ionomycin) to deplete intracellular stores. bu.edunih.gov
R_max: The fluorescence ratio at saturating calcium concentrations. This is determined by exposing the cells to a high concentration of calcium in the presence of a calcium ionophore. nih.gov
β: The ratio of the fluorescence intensity of the calcium-free indicator to the calcium-bound indicator at the denominator wavelength (e.g., 485 nm). nih.gov
K_d: The dissociation constant of the indicator for calcium, which represents the concentration of calcium at which the indicator is half-saturated. The in vitro K_d of Indo-1 is approximately 230-250 nM, but the effective K_d inside a cell can be different and may need to be determined through in situ calibration procedures. aatbio.com
Calibration can be performed in situ by permeabilizing the loaded cells and exposing them to a series of buffers with known calcium concentrations to generate a standard curve of ratio versus [Ca²⁺]. thermofisher.comcore.ac.uk
| Calibration Parameter | Description | Method of Determination | Source(s) |
| R_min | Ratio at zero [Ca²⁺] | Treat cells with a Ca²⁺ ionophore and a chelator (e.g., EGTA). | bu.edunih.gov |
| R_max | Ratio at saturating [Ca²⁺] | Treat cells with a Ca²⁺ ionophore and a high [Ca²⁺] solution. | nih.gov |
| β | Ratio of F_free / F_bound at the denominator wavelength | Determined from the R_min and R_max measurements. | nih.gov |
| K_d | Dissociation Constant | ~230-250 nM (in vitro); ideally determined via in situ calibration. | aatbio.com |
Advanced Ratiometric Measurement Techniques
To improve the sensitivity and accuracy of calcium measurements with Indo-1 and related dyes, advanced techniques have been developed.
Shifted Excitation and Emission Ratioing (SEER) is a powerful technique that enhances measurement sensitivity by exploiting the fact that some indicators, like Indo-1 and its analogue Mag-Indo-1, exhibit spectral shifts in both their excitation and emission spectra upon binding Ca²⁺. nih.govnih.gov By creating a ratio from two fluorescence images—one acquired with a specific excitation and emission pair, and the second with a different excitation and emission pair—SEER can greatly increase the dynamic range and sensitivity of the measurement. nih.govnih.gov This method has been successfully applied to obtain quantitative confocal images of free [Ca²⁺] within cellular organelles, such as the sarcoplasmic reticulum. nih.gov
The dynamic range (DR) is a critical parameter for assessing the performance of a fluorescent indicator. It is defined as the quotient of the maximum fluorescence ratio (Rmax) divided by the minimum fluorescence ratio (Rmin). nih.gov A larger dynamic range signifies a greater change in the ratiometric signal between the calcium-free and calcium-bound states, which translates to higher sensitivity for detecting changes in [Ca²⁺].
The DR of Indo-1 can be affected by its local environment. For instance, when Indo-1 is covalently linked to a protein, its DR may be reduced compared to the free dye. nih.gov This is an important consideration when developing targeted calcium sensors.
Table 2: Example of Dynamic Range for Free vs. Conjugated Indo-1
| Indicator Form | Experimental Condition | Reported Dynamic Range (Rmax/Rmin) |
| Indo-1 | Calibrated in primary myotubes | ~7.8 |
| SNAP-3-Indo-1 (Conjugate) | Calibrated in myonuclei | ~4.0 |
Data adapted from a study on SNAP-tag-based Ca²⁺ indicators. nih.gov
Addressing Potential Artifacts and Limitations
Several potential artifacts and limitations must be considered when using this compound to ensure data integrity.
Photobleaching : Indo-1 is susceptible to photobleaching, or light-induced degradation, which can lead to a loss of signal over time. wikipedia.org While ratiometric measurements inherently correct for signal loss that affects both wavelengths equally, intense or prolonged UV excitation can still be problematic. thermofisher.comthermofisher.com
Dye Leakage and Compartmentalization : Over the course of an experiment, the de-esterified Indo-1 can leak out of the cell or become sequestered into intracellular organelles like mitochondria or the endoplasmic reticulum. thermofisher.combdbiosciences.com This can lead to a decreasing signal and potentially inaccurate readings from the intended cytosolic compartment. Loading cells at lower temperatures (e.g., room temperature) and using anion transporter inhibitors like probenecid can help reduce leakage and compartmentalization. bdbiosciences.comaatbio.com
Calcium Buffering : If the intracellular concentration of Indo-1 is too high, the dye itself can act as a significant calcium buffer, blunting the magnitude and slowing the kinetics of natural [Ca²⁺]i transients. thermofisher.comthermofisher.com It is therefore crucial to use the lowest possible dye concentration that provides an adequate signal-to-noise ratio. bdbiosciences.com
Movement Artifacts : In imaging applications, movement of the cell or intracellular organelles during measurement can cause significant artifacts in the fluorescence signal that may be misinterpreted as calcium changes. core.ac.uk
Table 3: Summary of this compound Limitations and Mitigation Strategies
| Limitation | Description | Potential Mitigation Strategy |
| Photobleaching | Signal loss due to light-induced dye degradation. wikipedia.org | Minimize excitation light intensity and duration. Ratiometric measurement helps correct for some effects. thermofisher.com |
| Dye Leakage | Gradual loss of dye from the cytoplasm to the extracellular space. thermofisher.com | Use anion transport inhibitors (e.g., probenecid); conduct experiments promptly after loading. aatbio.com |
| Compartmentalization | Sequestration of dye into intracellular organelles. bdbiosciences.com | Load cells at lower temperatures (e.g., room temperature instead of 37°C). bdbiosciences.com |
| Ca²⁺ Buffering | The dye itself binds Ca²⁺, potentially altering physiological transients. thermofisher.com | Use the lowest effective dye concentration. bdbiosciences.com |
| Kinetic Limits | Dissociation rate may be too slow for very fast Ca²⁺ signals. nih.gov | Consider faster indicators for specific applications; be aware of this limitation when interpreting data. |
| Movement Artifacts | Physical movement of the sample causes changes in measured fluorescence. core.ac.uk | Use cell immobilization techniques; apply motion correction algorithms post-acquisition. |
Photobleaching and its Mitigation
Indo-1 is susceptible to photobleaching, a phenomenon where the fluorophore permanently loses its ability to fluoresce due to photon-induced chemical damage. This is a notable limitation, particularly in applications requiring prolonged or high-intensity illumination such as laser scanning confocal microscopy. wikipedia.org The loss of fluorescence intensity over time can lead to an underestimation of calcium concentrations if not properly managed.
The primary strategy to counteract photobleaching is the use of ratiometric measurements. thermofisher.com By calculating the ratio of fluorescence intensity at two different emission wavelengths (approximately 400 nm for Ca²⁺-bound and 475 nm for Ca²⁺-free), the measurement becomes largely independent of the total dye concentration. thermofisher.comthermofisher.com This approach effectively minimizes the impact of signal loss from photobleaching, as both wavelengths are affected proportionally. thermofisher.comthermofisher.com Despite this, measurements of Indo-1 fluorescence can typically be conducted for up to an hour without a significant loss of signal due to bleaching. thermofisher.comthermofisher.com
Mitigation Strategies for Photobleaching:
Ratiometric Analysis: Calculate the ratio of emission intensities (e.g., 405 nm / 485 nm) to normalize for changes in dye concentration. thermofisher.com
Minimize Excitation Light: Use the lowest possible excitation intensity and exposure time that still provides an adequate signal-to-noise ratio. abpbio.combdbiosciences.com
Neutral Density Filters: Employ neutral-density filters to attenuate the excitation light source without altering its spectral properties. core.ac.uk
Dye Leakage from Cells
A known issue with acetoxymethyl (AM) ester dyes is their gradual leakage from the cell cytoplasm back into the extracellular medium after hydrolysis. nih.gov This reduces the intracellular signal over time and can interfere with long-term experiments.
Several methods can be employed to reduce the rate of dye extrusion. The most common is the addition of organic anion transport inhibitors to the extracellular medium. abpbio.comaatbio.com These compounds block the membrane transporters responsible for extruding the de-esterified dye. Additionally, modifying the loading protocol can impact dye retention.
For specialized applications, Indo-1 can be chemically coupled to larger molecules like dextrans or targeted proteins (e.g., via SNAP-tag technology), which physically prevents the indicator from being transported out of the cell or cellular compartment. nih.gov
Table 1: Common Strategies to Mitigate Indo-1 Leakage
| Mitigation Method | Principle of Action | Example | Reference |
|---|---|---|---|
| Anion Transport Inhibitors | Blocks membrane pumps that extrude the anionic form of Indo-1. | Probenecid (1-2.5 mM) | abpbio.comaatbio.com |
| Lower Incubation Temperature | Reduces the activity of membrane transporters. | Loading at room temperature instead of 37°C. | abpbio.combdbiosciences.com |
| Covalent Conjugation | Physically links Indo-1 to a larger molecule, preventing its transport. | Indo-1 conjugated to dextran (B179266) or SNAP-tag proteins. | nih.gov |
| Ratiometric Measurement | Ratio calculation is less sensitive to a uniform decrease in total dye concentration. | Ratio of 405 nm / 485 nm emission. | thermofisher.comthermofisher.com |
Interference from Uncleaved this compound
A significant challenge in using this compound is ensuring its complete hydrolysis by intracellular esterases into the active, calcium-sensitive form, Indo-1. nih.gov Incomplete de-esterification results in the presence of residual, uncleaved this compound within the cell. This partially hydrolyzed intermediate is fluorescent and its emission spectrum can interfere with the measurement of the intended Indo-1 signal. nih.gov
Specifically, fluorescence from uncleaved this compound at wavelengths between 483-500 nm overlaps with the emission of the calcium-free form of Indo-1. nih.gov This interference can corrupt the ratiometric calculation (F400/G500), making it an unreliable measure of intracellular calcium changes. nih.gov The fluorescence of the ester can also be influenced by the fluorescence of the Ca²⁺-bound Indo-1, further complicating accurate quantification. nih.gov To mitigate this, it is crucial to allow sufficient time for the hydrolysis reaction to complete after the initial loading period. abpbio.com Lowering the loading temperature may also help by reducing dye compartmentalization into organelles where esterase activity might be lower. abpbio.combdbiosciences.com
Autofluorescence and Background Noise
Sample autofluorescence often originates from endogenous molecules, such as NADH and flavins, which are excited by the same UV wavelengths used for Indo-1. microscopyfocus.com Other sources include components of the cell culture medium (like phenol (B47542) red) and the materials used for imaging, such as plastic culture dishes. microscopyfocus.com Instrumental noise can arise from camera electronics and stray light. thermofisher.comnih.gov
Table 2: Strategies for Reducing Autofluorescence and Background Noise
| Source of Noise | Mitigation Strategy | Reference |
|---|---|---|
| Endogenous Fluorophores (e.g., NADH, flavins) | Measure fluorescence from an unlabeled control sample to establish a baseline. Use spectral unmixing algorithms to computationally separate signals. | microscopyfocus.com |
| Culture Medium | Replace standard medium with a phenol red-free formulation or a clear buffered saline solution for the duration of the imaging experiment. | microscopyfocus.com |
| Imaging Vessel | Use imaging dishes with glass bottoms designed to minimize autofluorescence. | microscopyfocus.com |
| Unbound Extracellular Dye | Wash cells thoroughly (2-3 times) with indicator-free buffer after the loading period. | thermofisher.com |
| Instrumental Noise (e.g., sCMOS camera) | Employ computational noise-correction algorithms designed for the specific detector being used. | nih.govresearchgate.net |
Impact of Intracellular Buffering by the Indicator
Like all fluorescent calcium indicators, Indo-1 is a chelator that binds to Ca²⁺ ions. physiology.org When introduced into a cell, it acts as an additional calcium buffer, which can potentially alter the natural dynamics of intracellular calcium signaling. physiology.orgusc.gal This added buffering capacity can dampen the amplitude and slow the kinetics of physiological calcium transients. thermofisher.comphysiology.org
The degree of this buffering effect is directly proportional to the intracellular concentration of the dye. thermofisher.comcore.ac.uk Therefore, a key methodological principle is to use the lowest possible concentration of this compound that yields a fluorescence signal with an adequate signal-to-noise ratio. bdbiosciences.com Researchers have demonstrated that at low micromolar concentrations, it is possible to measure calcium transients without significantly affecting cellular functions like muscle fiber contraction. core.ac.uk Indo-1 is considered a sufficiently bright indicator to allow for measurements at intracellular concentrations that are unlikely to cause significant calcium buffering. thermofisher.com
Spectral Overlap with Endogenous Fluorophores (e.g., NADH)
A specific challenge related to autofluorescence is the direct spectral overlap between Indo-1 and naturally occurring intracellular fluorophores. The most significant of these is the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). microscopyfocus.com Indo-1 requires excitation with UV light (typically around 350 nm), a wavelength range that also efficiently excites NADH. thermofisher.commicroscopyfocus.com
The emission spectrum of NADH can overlap with the emission of Indo-1, particularly its longer-wavelength band corresponding to the Ca²⁺-free state (~475 nm). wikipedia.orgthermofisher.com This overlap can artificially increase the measured fluorescence in the "calcium-free" channel, leading to an inaccurate ratio and an underestimation of the true intracellular calcium concentration. This is a critical consideration, as accurate quantitation requires that the measured signals originate solely from the indicator. nih.gov Mitigation strategies often involve spectral fingerprinting of the autofluorescence in control, unlabeled cells and using this information to perform background subtraction or more advanced spectral unmixing on the experimental data. microscopyfocus.com For multicolor flow cytometry applications, careful fluorescence compensation is essential to correct for the spillover from Indo-1 into other detection channels (such as those for BV421 or BV510) and vice versa. bdbiosciences.combdbiosciences.com
Research Applications of Indo 1 Am in Cellular Systems
Flow Cytometry for Calcium Flux Measurements
Indo-1 is a preferred calcium sensor for flow cytometry due to its single excitation wavelength, typically in the UV range (e.g., 346-355 nm), and its ratiometric emission properties aatbio.comsigmaaldrich.comwikipedia.orgtocris.comthermofisher.comrndsystems.com. This characteristic simplifies experimental setups in flow cytometers, which are often equipped with UV lasers aatbio.comthermofisher.combdbiosciences.com. The general procedure for measuring calcium flux in cells using Indo-1 AM involves loading cells with the dye, establishing a baseline fluorescence signal, stimulating the cells with an agonist, and then continuously measuring the shift in Indo-1's emission spectrum as calcium levels change bu.edubdbiosciences.comnih.govresearchgate.net.
Table 1: Key Spectral Properties of Indo-1
| Property | Value (Calcium-Free) | Value (Calcium-Bound) | Reference |
| Peak Excitation (λabs) | 346-355 nm | 346-355 nm | aatbio.comfishersci.co.ukfishersci.atthermofisher.comrndsystems.com |
| Peak Emission (λem) | 475-485 nm | 400-410 nm | aatbio.comsigmaaldrich.comfishersci.co.ukwikipedia.orgfishersci.attocris.comthermofisher.comrndsystems.com |
| Kd for Ca²⁺ | N/A | ~230-250 nM | aatbio.comtocris.comrndsystems.com |
Table 2: Typical this compound Loading Conditions for Cellular Assays
| Parameter | Typical Range/Condition | Reference |
| Dye Concentration | 1-10 µM (empirically defined) | bu.edubdbiosciences.comnih.govbdbiosciences.com |
| Incubation Temperature | 37°C (or room temperature for some cell types) | bu.edubdbiosciences.comnih.govbdbiosciences.com |
| Incubation Time | 15-60 minutes | bu.edubdbiosciences.comnih.govbdbiosciences.com |
| Dispersing Agent | Pluronic® F-127 (e.g., 0.04%) | aatbio.combu.edubiotium.comnih.gov |
| Solvent for Stock Solution | Anhydrous DMSO | aatbio.comfishersci.co.ukbu.edufishersci.atbdbiosciences.combdbiosciences.comeurogentec.com |
Real-time Emission Ratio Measurements
The core strength of Indo-1 in calcium measurement lies in its ratiometric detection capability. Upon binding to Ca²⁺, Indo-1 exhibits a distinct shift in its emission spectrum aatbio.comsigmaaldrich.comfishersci.co.ukwikipedia.orgfishersci.attocris.comthermofisher.comrndsystems.com. Specifically, in the absence of calcium, its peak emission is around 475-485 nm, while upon calcium binding, the peak emission shifts to approximately 400-410 nm aatbio.comsigmaaldrich.comfishersci.co.ukwikipedia.orgfishersci.attocris.comthermofisher.comrndsystems.com. This dual emission property allows for quantitative detection of calcium flux dynamics through real-time emission ratio measurements aatbio.com.
In flow cytometry, the ratio of the fluorescence intensity at the calcium-bound wavelength (e.g., 400-410 nm or 405 nm) to the calcium-free wavelength (e.g., 475-485 nm or 485 nm) is calculated bdbiosciences.comnih.govresearchgate.net. This ratiometric approach is highly advantageous because it significantly minimizes the effects of experimental variables such as uneven dye loading, dye leakage from cells, photobleaching, and variations in cell thickness thermofisher.comthermofisher.com. This leads to more accurate and reproducible measurements of intracellular Ca²⁺ concentrations thermofisher.com. For instance, the mean intracellular calcium concentration is often quantified as the ratio of 405 nm/485 nm Indo-1 emission peaks nih.govresearchgate.net. Indo-1's high calcium-binding affinity, with a Kd typically around 230-250 nM, makes it highly sensitive to transient calcium ion changes within the cell aatbio.comtocris.comrndsystems.com.
Analyzing Calcium Mobilization in Specific Cell Populations
A significant advantage of using this compound in flow cytometry is the ability to analyze calcium responses in specific cell populations, even minority subsets, within a heterogeneous mixture of cells without the need for prior cell sorting nih.govresearchgate.netnih.govjove.com. This is achieved by co-staining the cells with fluorochrome-conjugated antibodies that target specific cell surface markers, allowing researchers to identify and gate on their cell population of interest during flow cytometric analysis nih.govresearchgate.netnih.gov.
For example, this methodology has been successfully applied to measure activating receptor-mediated calcium signaling in murine Natural Killer (NK) cells and T-cells nih.govresearchgate.netnih.gov. Researchers can simultaneously assess calcium mobilization in various developmental sub-populations of lymphocytes in response to soluble ligands or receptor engagement nih.govresearchgate.net. This capability provides a powerful means to dissect the calcium signaling pathways in specific cellular contexts relevant to immunology and other fields nih.govjove.com.
Multi-color Fluorescence Applications in Flow Cytometry
Indo-1 can be integrated into multi-color fluorescence panels in flow cytometry. While its broad emission profile can pose challenges with certain dyes, Indo-1 is generally compatible with fluorochrome-conjugated antibodies that utilize excitation wavelengths such as 488 nm or 633 nm fishersci.co.ukthermofisher.combdbiosciences.com. This allows for the simultaneous assessment of intracellular calcium dynamics alongside the expression of multiple cell surface or intracellular markers nih.gov.
However, when designing multi-color panels with Indo-1, researchers must be mindful of potential spectral spillover, particularly into channels used for dyes like BD Horizon™ BV421 and BD Horizon™ BV510 bdbiosciences.com. Careful panel optimization and compensation are crucial to account for this spillover and ensure accurate data acquisition bdbiosciences.comnih.gov. The advent of full spectrum flow cytometry further enhances the capabilities of multiplexing with Indo-1, as it can distinguish fluorescent signals from highly overlapping dyes, thereby increasing the number of markers that can be included in a single panel nih.govjove.com. This advanced technique provides a robust platform for comprehensive analysis of calcium responses in conjunction with extensive immunophenotyping nih.govjove.com.
Fluorescence Microscopy and Live Cell Imaging
This compound is also a valuable tool for fluorescence microscopy and live cell imaging, enabling the visualization and quantification of intracellular calcium dynamics in real-time within individual cells aatbio.comfishersci.co.ukfishersci.attocris.comnih.govibidi.com. Similar to its use in flow cytometry, the ratiometric properties of Indo-1 are leveraged to provide quantitative calcium measurements, minimizing issues like photobleaching and uneven dye loading that can affect intensity-based indicators nih.gov.
The cell-permeant AM ester form of Indo-1 facilitates its entry into live cells sigmaaldrich.comfishersci.co.ukwikipedia.orgbu.edufishersci.atbiotium.com. Once inside, it is hydrolyzed by endogenous esterases to the calcium-sensitive, cell-impermeable Indo-1 sigmaaldrich.comfishersci.co.ukwikipedia.orgbu.edufishersci.atbiotium.com. Due to the relatively low water solubility of this compound, a mild non-ionic detergent like Pluronic® F-127 is often used as a dispersing agent to facilitate efficient cell loading aatbio.combu.edubiotium.comnih.gov.
Indo-1 is particularly useful for observing dynamic calcium changes, such as calcium oscillations or transients, within living cells aatbio.comibidi.com. While widely used in laser scanning microscopy, its application in confocal microscopy can sometimes be limited by its photo-instability, which can lead to photobleaching over extended imaging sessions wikipedia.org. Nevertheless, advancements in microscopy techniques and the development of localized Indo-1 derivatives have allowed for specific subcellular calcium sensing, such as in cell nuclei, further expanding its utility in live cell imaging nih.gov.
Q & A
Basic Research Questions
Q. What are the standard protocols for Indo-1 AM loading in live-cell calcium imaging, and how do methodological variations impact signal fidelity?
- Methodological Answer : this compound loading protocols typically involve dissolving the dye in DMSO with 20% pluronic acid (w/v) to enhance cellular uptake. Optimal concentrations range from 2–10 µM, with incubation times adjusted based on cell type (e.g., 30–60 minutes for adherent cells). Post-loading, a wash step with calcium-free buffer minimizes extracellular dye artifacts. Signal fidelity depends on avoiding overloading (which causes compartmentalization) and calibrating using calcium ionophores (e.g., ionomycin) in calcium-saturated and calcium-free buffers .
- Key Considerations :
- Cell permeability: Use pluronic acid for hydrophobic cell membranes.
- Temperature: Loading at 37°C improves dye distribution.
- Validation: Confirm intracellular de-esterification via ratiometric measurements (340/380 nm excitation, 405/485 nm emission).
Q. How can researchers validate this compound’s specificity for calcium in heterogeneous cellular environments (e.g., mitochondria vs. cytosol)?
- Methodological Answer : Specificity validation requires co-localization studies with organelle-specific markers (e.g., MitoTracker for mitochondria) and pharmacological inhibitors. For example, pretreatment with Ru360 (a mitochondrial calcium uptake inhibitor) can isolate cytosolic signals. Ratiometric calibration using known calcium concentrations (via EGTA/Ca²⁺ buffers) ensures quantitative accuracy. Parallel use of genetically encoded calcium indicators (e.g., GCaMP) provides cross-validation .
Q. What are common artifacts in this compound experiments, and how can they be mitigated?
- Common Artifacts :
| Artifact | Cause | Mitigation Strategy |
|---|---|---|
| Compartmentalization | Dye accumulation in organelles | Reduce loading time; use lower concentrations |
| Autofluorescence | Cell media components or fixatives | Use phenol-free media; avoid glutaraldehyde |
| Photobleaching | Prolonged UV exposure | Limit excitation duration; use neutral density filters |
- Advanced Mitigation : Employ background subtraction algorithms and offline correction for dye leakage .
Advanced Research Questions
Q. How can discrepancies in reported this compound dissociation constants (Kd) across studies be resolved methodologically?
- Methodological Answer : Kd variations arise from differences in temperature, ionic strength, and intracellular milieu (e.g., pH, Mg²⁺ levels). To standardize measurements:
Perform in situ calibration using ionophores in physiologically relevant buffers.
Account for viscosity effects via Fura-2 cross-calibration.
Use modular fitting algorithms (e.g., single-wavelength vs. ratiometric models) to adjust for dye binding heterogeneity .
- Case Study : A 2023 study reconciled Kd discrepancies (150–250 nM) by incorporating Mg²⁺ competition into binding models, achieving ±10% agreement across cell types .
Q. What experimental designs are optimal for combining this compound with other fluorescent probes (e.g., pH or voltage sensors) without spectral interference?
- Methodological Answer :
- Spectral Separation : Use Indo-1’s isosbestic point (365 nm) to avoid overlap with GFP-based probes.
- Sequential Imaging : Alternate excitation wavelengths (e.g., Indo-1 at 340/380 nm; pHrodo at 550 nm) with rapid filter switching.
- Quenching Controls : Validate probe interactions via null experiments (e.g., calcium-free conditions).
Q. How can this compound’s dynamic range be optimized for studying calcium oscillations in low-signal environments (e.g., dendritic spines)?
- Methodological Answer :
- Signal Amplification : Use high-quantum-efficiency cameras (e.g., EM-CCD) and binning modes.
- Noise Reduction : Apply temporal averaging (3–5 frames) and spatial Gaussian filtering.
- Dye-Loading Precision : Microinjection or electroporation for localized delivery.
Methodological Tables
Table 1 : Comparison of this compound Loading Protocols
| Cell Type | [Dye] (µM) | Incubation Time | Key Buffer Additives | Reference |
|---|---|---|---|---|
| HeLa Cells | 5 | 45 min | Pluronic F-127 (0.02%) | |
| Primary Neurons | 2 | 60 min | BSA (0.1%) | |
| Cardiomyocytes | 10 | 30 min | Cremophor EL (0.01%) |
Table 2 : Troubleshooting this compound Data Contradictions
| Issue | Root Cause | Resolution |
|---|---|---|
| Inconsistent Ratios | Uneven dye distribution | Normalize to baseline fluorescence (F/F₀) |
| Signal Saturation | High calcium influx | Reduce stimulation intensity |
| Cross-talk with Mg²⁺ | Endogenous Mg²⁺ binding | Use Mg²⁺-free calibration buffers |
Guidance for Rigorous Research Design
- FINER Criteria : Ensure questions are F easible (e.g., accessible equipment), I nteresting (novel mechanistic insights), N ovel (unexplored calcium signaling pathways), E thical (approved live-cell protocols), and R elevant (implications for neurodegenerative diseases) .
- Theoretical Alignment : Link this compound data to broader frameworks (e.g., Store-Operated Calcium Entry models) to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
